molecular formula C6H10N2O2 B8766651 (5S)-5-(propan-2-yl)imidazolidine-2,4-dione CAS No. 40856-74-4

(5S)-5-(propan-2-yl)imidazolidine-2,4-dione

Cat. No. B8766651
Key on ui cas rn: 40856-74-4
M. Wt: 142.16 g/mol
InChI Key: PBNUQCWZHRMSMS-BYPYZUCNSA-N
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Patent
US08816079B2

Procedure details

Using 5-isopropylimidazolidine-2,4-dione (1.00 g) and methyl iodide (0.46 mL) and by the reaction and treatment in the same manner as in Preparation Example 214, the title compound (0.88 g) was obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4]1[NH:8][C:7](=[O:9])[NH:6][C:5]1=[O:10])([CH3:3])[CH3:2].[CH3:11]I>>[CH:1]([CH:4]1[NH:8][C:7](=[O:9])[N:6]([CH3:11])[C:5]1=[O:10])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)C1C(NC(N1)=O)=O
Step Two
Name
Quantity
0.46 mL
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by the reaction and treatment in the same manner
CUSTOM
Type
CUSTOM
Details
as in Preparation Example 214

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1C(N(C(N1)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08816079B2

Procedure details

Using 5-isopropylimidazolidine-2,4-dione (1.00 g) and methyl iodide (0.46 mL) and by the reaction and treatment in the same manner as in Preparation Example 214, the title compound (0.88 g) was obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4]1[NH:8][C:7](=[O:9])[NH:6][C:5]1=[O:10])([CH3:3])[CH3:2].[CH3:11]I>>[CH:1]([CH:4]1[NH:8][C:7](=[O:9])[N:6]([CH3:11])[C:5]1=[O:10])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)C1C(NC(N1)=O)=O
Step Two
Name
Quantity
0.46 mL
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by the reaction and treatment in the same manner
CUSTOM
Type
CUSTOM
Details
as in Preparation Example 214

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1C(N(C(N1)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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